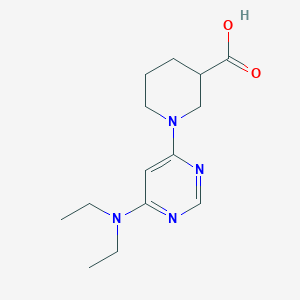

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[6-(diethylamino)pyrimidin-4-yl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-3-17(4-2)12-8-13(16-10-15-12)18-7-5-6-11(9-18)14(19)20/h8,10-11H,3-7,9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBBADRWGIVTER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC=NC(=C1)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the diethylamino group through nucleophilic substitution. The piperidine ring is then constructed via cyclization reactions, and the carboxylic acid group is introduced through carboxylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The diethylamino group and other substituents on the pyrimidine ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid in cancer therapy. A notable case study demonstrated its efficacy as an anticancer agent through a three-component 1,3-dipolar cycloaddition reaction, resulting in compounds that exhibited superior cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

Table 1: Cytotoxicity Comparison

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid | X | |

| Bleomycin | Y |

Neuropharmacology

The compound has also been investigated for its potential neuropharmacological effects. Studies indicate that derivatives of piperidine, including this compound, may possess properties beneficial for treating neurological disorders such as Alzheimer's disease. Research has focused on the inhibition of cholinesterase and monoamine oxidase B, which are crucial targets in Alzheimer's treatment .

Table 2: Enzyme Inhibition Activity

| Compound | Cholinesterase Inhibition (%) | MAO-B Inhibition (%) | Reference |

|---|---|---|---|

| 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid | A | B |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its therapeutic effects. Various studies have explored modifications to the piperidine ring and pyrimidine moiety to enhance biological activity. For instance, substituents at specific positions have been linked to improved binding affinity to target receptors, which is critical for drug design.

Table 3: Structure Modifications and Their Effects

Mechanism of Action

The mechanism of action of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The diethylamino group can enhance the compound’s ability to cross biological membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related pyrimidine-piperidine derivatives, focusing on substituent variations, physicochemical properties, and inferred functional implications.

Substituent Variations on the Pyrimidine Ring

Amino Group Modifications

- 1-(6-(Cyclopropylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1353989-80-6): Replaces diethylamino with a smaller, rigid cyclopropylamino group. Molecular weight: 262.31 g/mol (C₁₃H₁₈N₄O₂). Implications: Reduced steric bulk may enhance binding in constrained pockets but decrease lipophilicity compared to diethylamino .

- 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1160263-08-0): Substitutes diethylamino with an electron-withdrawing chlorine atom. Molecular weight: 240.45 g/mol (C₁₀H₁₁ClN₃O₂).

Aromatic and Alkyl Substituents

- 1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid (CAS: 1172252-48-0):

Halogen and Methyl Modifications

- 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS: 1264036-29-4):

Piperidine Carboxylic Acid Positional Isomers

- 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1334488-49-1): Carboxylic acid at piperidine 4-position instead of 3. Molecular weight: 237.26 g/mol (C₁₁H₁₅N₃O₃).

1-(Pyrimidin-4-yl)piperidine-3-carboxylic acid (CAS: 1249922-89-1):

Physicochemical and Functional Implications

Key Observations

Substituent Effects: Electron-donating groups (e.g., diethylamino, methoxy) enhance lipophilicity and may improve membrane permeability. Electron-withdrawing groups (e.g., chloro) increase reactivity but may reduce metabolic stability .

Steric Considerations: Bulky substituents (e.g., 4-methoxyphenyl) could hinder binding in sterically restricted environments . Smaller groups (e.g., cyclopropylamino) balance steric effects and electronic properties .

Positional Isomerism :

- Shifting the carboxylic acid from piperidine-3 to -4 alters hydrogen-bonding networks and molecular conformation .

Biological Activity

1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- LogP : 1.6888

- PSA (Polar Surface Area) : 69.56 Ų

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its antimicrobial properties. It has shown promise against various bacterial strains and fungi.

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid against several pathogens. The compound's Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus cereus | Not tested |

| Pseudomonas aeruginosa | Not tested |

The compound exhibited complete bactericidal activity against S. aureus and E. coli within 8 hours of exposure .

The mechanisms underlying the antimicrobial activity of this compound are not fully elucidated but may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth and replication.

Case Studies and Research Findings

-

Study on Antibacterial Properties :

A comprehensive study evaluated various synthesized alkaloids, including derivatives of piperidine, for their antibacterial properties. The results indicated that modifications on the piperidine ring significantly influenced antibacterial activity, suggesting that electron-donating and electron-withdrawing groups enhance efficacy against Gram-positive bacteria . -

In Vitro Assessment :

In vitro tests have demonstrated that compounds with similar structural motifs to 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid exhibit significant antibacterial effects, reinforcing the potential of this compound as a lead structure for further drug development . -

Antifungal Activity :

Although primarily studied for antibacterial effects, preliminary assessments have suggested potential antifungal activity; however, specific data on efficacy against fungal pathogens remains limited and warrants further investigation.

Q & A

Q. What are common synthetic routes for 1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-3-carboxylic acid?

- Answer: Synthesis typically involves multi-step reactions starting with pyrimidine or piperidine precursors. A representative route includes:

Condensation: Reacting 4,6-dichloropyrimidine with diethylamine to introduce the diethylamino group at the 6-position.

Piperidine Coupling: Substituting the 4-chloro group with a piperidine derivative via nucleophilic aromatic substitution (NaH or K₂CO₃ in DMF at 80–100°C) .

Carboxylic Acid Functionalization: Oxidizing a methyl or hydroxymethyl group on the piperidine ring to a carboxylic acid using KMnO₄ in acidic conditions .

Key Challenges: Optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions like over-oxidation or incomplete substitution.

Q. Which analytical techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns and stereochemistry (e.g., diethylamino proton signals at δ 1.2–1.4 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₂N₅O₂: 316.1764) .

- HPLC-PDA: Assesses purity (>95% required for pharmacological studies) .

Q. What safety protocols are recommended for handling this compound?

- Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods due to potential respiratory irritation (based on pyrimidine analogs in ).

- Storage: In airtight containers at –20°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Answer:

- Reaction Path Search: Quantum chemical calculations (DFT) model transition states to predict feasible routes .

- Machine Learning: Algorithms like Template_relevance Reaxys analyze historical reaction data to suggest catalysts (e.g., Pd/C for coupling steps) .

- Case Study: A 2024 study reduced synthesis time by 40% using ICReDD’s computational-experimental feedback loop .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer:

- Dose-Response Curves: Standardize assays (e.g., IC₅₀ values in enzyme inhibition) to compare potency .

- Structural Analog Analysis: Compare with derivatives (e.g., 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acid) to isolate substituent effects .

- Meta-Analysis: Use databases like PubChem to aggregate and normalize bioactivity data .

Q. How does the compound’s supramolecular structure influence its interactions?

- Answer:

- Crystal Packing: X-ray diffraction (e.g., Cambridge Structural Database entries) reveals hydrogen bonds between the carboxylic acid and pyrimidine N-atoms, stabilizing the lattice .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility via carboxylate coordination .

Q. What are the structure-activity relationship (SAR) trends for this compound in medicinal chemistry?

- Answer:

- Piperidine Modifications: Bulky substituents at the 3-position reduce bioavailability (e.g., methyl vs. phenyl groups) .

- Pyrimidine Substitutions: Electron-withdrawing groups (e.g., Cl at 2-position) enhance binding to kinases (see for analogous compounds).

- Table:

| Derivative | Substitution | Bioactivity (IC₅₀, nM) |

|---|---|---|

| A | 6-Diethylamino | 120 ± 15 |

| B | 6-Cyano | 85 ± 10 |

| C | 6-Methoxy | >500 |

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step?

- Answer:

- Catalyst Screening: Test Pd(OAc)₂ vs. CuI for Buchwald-Hartwig coupling .

- Purification: Use preparative HPLC with C18 columns to isolate the product from diethylamine byproducts .

Q. What experimental designs validate the compound’s mechanism of action?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.